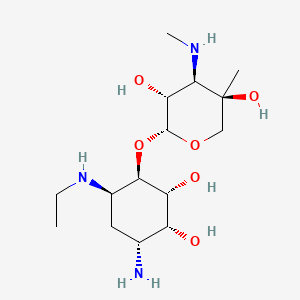
1-N-Ethylgaramine Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Ethylgaramine Sulfate is a chemical compound with the molecular formula C15H31N3O6·xH2SO4. It appears as a white to off-white crystalline solid and is soluble in water and ethanol . This compound is used as an intermediate in the synthesis of heterocyclic compounds .
Preparation Methods
The preparation of 1-N-Ethylgaramine Sulfate involves several steps:
Reaction of Maltose with Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): Maltose is reacted with TMSOTf in dichloromethane to form an intermediate.
Reaction with Ethylamine: The intermediate is then reacted with ethylamine in dichloromethane to form 1-N-ethylgaramine.
Reaction with Sulfuric Acid: Finally, 1-N-ethylgaramine is reacted with sulfuric acid to produce this compound.
Chemical Reactions Analysis
1-N-Ethylgaramine Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-N-Ethylgaramine Sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds.
Biology: It is used in various biological studies due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N-Ethylgaramine Sulfate involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-N-Ethylgaramine Sulfate can be compared with other similar compounds such as:
Netilmicin: A related aminoglycoside antibiotic.
Ethylgaramine: A similar compound with slight structural differences.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C15H31N3O6 |
|---|---|
Molecular Weight |
349.42 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1R,2R,3R,4R,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C15H31N3O6/c1-4-18-8-5-7(16)9(19)10(20)12(8)24-14-11(21)13(17-3)15(2,22)6-23-14/h7-14,17-22H,4-6,16H2,1-3H3/t7-,8-,9-,10-,11-,12-,13-,14-,15+/m1/s1 |
InChI Key |
NYPNSRUEPMFDBL-WRJVUQEZSA-N |
Isomeric SMILES |
CCN[C@@H]1C[C@H]([C@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O)N |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)

